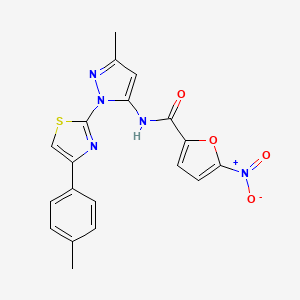

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4S/c1-11-3-5-13(6-4-11)14-10-29-19(20-14)23-16(9-12(2)22-23)21-18(25)15-7-8-17(28-15)24(26)27/h3-10H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQBAVODWMGJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-nitrofuran-2-carboxamide, belongs to the class of thiazole derivatives. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.

Pharmacokinetics

An adme analysis was performed on a series of 1,2,3-triazole hybrids with amine-ester functionality, indicating that the compounds possess a favorable profile and can be considered as patient compliant. This suggests that similar compounds may have good bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines. This suggests that the compound may have potential antitumor effects.

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved by reacting p-tolylamine with α-haloketones in the presence of a base.

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones.

- Coupling : The thiazole and pyrazole rings are coupled via a condensation reaction.

- Formation of the Nitro-Furan and Carboxamide Group : The final step involves introducing the nitrofuran and carboxamide functional groups through appropriate acylation reactions.

Anticancer Activity

Research has indicated that compounds containing thiazole and pyrazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Properties

The compound may also possess antimicrobial activity, as many pyrazole derivatives have been reported to exhibit antibacterial and antifungal effects. Studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Other studies have highlighted the anti-inflammatory properties associated with thiazole-containing compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

In a study examining various thiazole-pyrazole derivatives, it was found that compounds similar to N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide demonstrated potent cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death.

Case Study 2: Antimicrobial Activity

A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong antibacterial activity.

Scientific Research Applications

Biological Activities

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. Thiazole derivatives have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

- Anticancer Activity : Research indicates that compounds containing thiazole and pyrazole moieties often exhibit anticancer properties, inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Many pyrazole derivatives exhibit antibacterial and antifungal effects, suggesting the compound may possess antimicrobial activity. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Studies highlight the anti-inflammatory properties associated with thiazole-containing compounds, potentially inhibiting pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

- Anticancer Efficacy : Derivatives similar to N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide demonstrated potent cytotoxic effects against breast cancer cell lines due to the induction of oxidative stress leading to cell death.

- Antimicrobial Activity : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating strong antibacterial activity.

Data Table of Biological Activities

| Activity Type | Effect |

|---|---|

| Anticancer | Induces apoptosis |

| Antimicrobial | Inhibits bacterial growth |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Potential: The 5-nitrofuran moiety in the target compound aligns with known nitroheterocyclic drugs (e.g., nitrofurantoin), suggesting activity against anaerobic bacteria and protozoa . Compound 10a , with a nitro group, showed moderate E. coli inhibition, supporting this hypothesis.

- Structural Optimization : Compared to sulfonamide derivatives (e.g., compound 1 ), the carboxamide linkage in the target compound may reduce off-target interactions, as sulfonamides often exhibit broader protein binding.

- Thermal Stability : Melting points of analogs (133–243°C ) suggest that the target compound’s nitro and p-tolyl groups may elevate its melting point, improving crystallinity.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized for yield and purity?

The synthesis of this compound involves multi-step reactions, typically starting with the assembly of the pyrazole-thiazole core followed by coupling with the nitrofuran carboxamide group. Key steps include:

- Heterocycle Formation : Cyclocondensation of hydrazine derivatives with thioureas or thioamides to form the pyrazole-thiazole scaffold .

- Coupling Reactions : Amide bond formation between the pyrazole-thiazole intermediate and 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt .

- Optimization : Reaction conditions (e.g., DMF or ethanol as solvents, K₂CO₃ as a base, 60–80°C, 12–24 hr) are critical for yield and purity. Thin-layer chromatography (TLC) and HPLC monitor progress, while recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents on the pyrazole and thiazole rings. For example, the singlet for the pyrazole C5-H proton (δ 6.8–7.2 ppm) indicates substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 438.0925) .

- Infrared (IR) Spectroscopy : Bands at 1680–1700 cm⁻¹ confirm the carbonyl group in the carboxamide moiety .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions often arise from variations in substituents, assay conditions, or target specificity. To address this:

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing p-tolyl with thiophene) and compare bioactivity .

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure consistency in MIC (minimum inhibitory concentration) measurements .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Staphylococcus aureus enoyl-ACP reductase or EGFR kinase .

Q. What computational chemistry methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Electrostatic Potential (ESP) Maps : Generated using Multiwfn, ESP maps identify nucleophilic/electrophilic regions (e.g., the nitrofuran’s electron-deficient nitro group) .

- Density Functional Theory (DFT) : Calculate Fukui indices to predict sites for nucleophilic attack (e.g., the thiazole sulfur) .

- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., DNA gyrase) using GROMACS to assess stability of interactions over time .

Q. What strategies are effective in optimizing the regioselectivity of nucleophilic substitutions in the synthesis of related heterocyclic compounds?

- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer substitutions to specific positions on the pyrazole ring .

- Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps by providing uniform heating (e.g., 150°C, 20 min) .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to functionalize the thiazole ring without side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.